molecular formula C20H15F3N2O2S B2456257 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1209571-20-9

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2456257
CAS No.: 1209571-20-9
M. Wt: 404.41
InChI Key: BHVMXHMTOTXLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c1-12-17(13(2)26)28-19(24-12)25(18(27)14-7-4-3-5-8-14)16-10-6-9-15(11-16)20(21,22)23/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVMXHMTOTXLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea Cyclization Method

The most widely documented approach involves thiourea cyclization with α-halocarbonyl precursors. This method capitalizes on the nucleophilic properties of 1-benzoyl-3-[3-(trifluoromethyl)phenyl]thiourea, synthesized via sequential reactions:

  • Thiourea Formation :
    Benzoyl isothiocyanate reacts with 3-(trifluoromethyl)aniline in anhydrous acetone at 0–5°C for 12 hours, yielding 1-benzoyl-3-[3-(trifluoromethyl)phenyl]thiourea (82% yield).

  • Cyclization :
    Treatment with α-bromoacetone (1.2 eq) in basic aqueous ethanol (pH 10–11) at reflux for 6 hours induces ring closure, forming the 5-acetyl-4-methylthiazole moiety. The reaction proceeds through an isothiourea intermediate, with intramolecular nucleophilic attack by the thiocarbonyl sulfur on the α-carbon of the bromoacetone (Scheme 1).

Key Advantages :

  • Single-step formation of thiazole core
  • High regioselectivity (>95% by HPLC)
  • Scalable to 100 g batches with consistent 75–78% isolated yields

Direct Acylation of Pre-formed Thiazol-2-amine

An alternative pathway modifies established benzothiazole acylation protocols:

  • Thiazole Synthesis :
    5-Acetyl-4-methyl-1,3-thiazol-2-amine is prepared via Hantzsch thiazole synthesis from ethyl acetoacetate, thiourea, and bromine in glacial acetic acid (62% yield).

  • Bis-Acylation :
    Sequential treatment with benzoyl chloride (1.1 eq) and 3-(trifluoromethyl)benzoyl chloride (1.05 eq) in dry pyridine at 110°C for 8 hours achieves N,N-disubstitution.

Optimized Conditions :

  • Strict anhydrous environment prevents hydrolysis
  • Triethylamine (2.5 eq) as HCl scavenger
  • 67% overall yield after silica gel chromatography

Multi-step Coupling Approach

Patent literature describes fragment coupling strategies:

  • Thiazole Intermediate :
    2-Amino-5-acetyl-4-methylthiazole synthesized via Pd-catalyzed C–H activation (89% yield)

  • Ullmann Coupling :
    Copper(I) iodide-mediated N-arylation with 1-bromo-3-(trifluoromethyl)benzene in DMF at 130°C (18 hours, 74% yield)

  • Benzoylation :
    Schotten-Baumann reaction with benzoyl chloride in dichloromethane/water biphasic system (91% yield)

Comparative Performance :

Method Yield (%) Purity (HPLC) Scalability
Thiourea Cyclization 78 98.4 Excellent
Direct Acylation 67 97.1 Moderate
Fragment Coupling 61 99.2 Limited

Optimization of Reaction Conditions

Solvent Systems

Cyclization efficiency directly correlates with solvent polarity:

  • Ethanol/water (4:1): 78% yield
  • Pure DMF: 63% yield with increased byproducts
  • Ionic liquids (BMIM-BF4): 81% yield but high viscosity impedes mixing

Catalytic Enhancements

Addition of 10 mol% tetrabutylammonium bromide (TBAB) in cyclization reactions:

  • Reduces reaction time from 6 to 3.5 hours
  • Increases yield to 83%

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 8.12–8.09 (m, 2H, Ar–H), 7.65–7.61 (m, 3H, Ar–H), 7.52 (d, J = 8.4 Hz, 1H, CF₃–Ar), 7.43 (s, 1H, Thiazole–H), 2.82 (s, 3H, COCH₃), 2.51 (s, 3H, CH₃)

FT-IR (KBr) :
ν 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–N amide), 1325 cm⁻¹ (C–F)

HRMS (ESI+) :
m/z calc. for C₂₁H₁₈F₃N₃O₂S [M+H]⁺: 450.1094, found: 450.1096

Industrial-scale Production Considerations

  • Waste Management :
    Bromine byproducts from Hantzsch synthesis require neutralization with NaHSO₃ before disposal

  • Continuous Flow Processing :
    Microreactor systems achieve 89% conversion in cyclization step with residence time <30 minutes

  • Crystallization Optimization : Ethanol/hexane (1:3) mixture gives 99.1% pure crystals after single recrystallization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide. The compound has shown promising results against various bacterial strains:

  • Antibacterial Activity :
    • Tested against Escherichia coli and Staphylococcus aureus, the compound exhibited significant antibacterial effects. In vitro tests indicated that it could inhibit the growth of these pathogenic bacteria at concentrations as low as 1 µg/mL in dimethylformamide (DMF) .
  • Antifungal Activity :
    • The compound was also screened for antifungal activity against Aspergillus niger and Apergillus oryzae. The results suggested that it may serve as a potential antifungal agent, although specific efficacy data were less detailed .

Anticancer Potential

Research has highlighted the anticancer properties of thiazole derivatives. For instance:

  • A related study on thiazole compounds demonstrated their ability to inhibit cancer cell growth in various lines, including SNB-19 and OVCAR-8. The growth inhibition percentages were notably high, indicating a strong potential for further development into anticancer therapies .

Synthesis and Evaluation

A detailed synthesis of similar thiazole derivatives was conducted to evaluate their biological activities. The compounds were characterized using elemental analysis and spectroscopic methods. The studies confirmed that modifications to the thiazole structure could lead to enhanced biological efficacy .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or activating their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir (an antiretroviral drug) share the thiazole ring structure.

    Trifluoromethyl Compounds: Compounds like fluoxetine (an antidepressant) and celecoxib (an anti-inflammatory drug) contain the trifluoromethyl group.

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of the thiazole ring, acetyl group, and trifluoromethyl-substituted phenyl ring, which can confer unique biological activities and chemical properties.

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural features suggest that it may interact with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Formula : C20_{20}H15_{15}F3_{3}N2_{2}O2_{2}S
  • Molecular Weight : 404.41 g/mol

This compound contains a thiazole moiety, which is often associated with various biological activities, including anticancer properties.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Thiazole compounds have shown promise as anticancer agents. Studies have demonstrated that modifications in the thiazole structure can enhance cytotoxic effects against various cancer cell lines .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, with structure-activity relationships (SAR) indicating that specific substitutions on the thiazole ring can significantly influence activity .

1. Anticancer Activity

A study focused on thiazole derivatives reported that compounds with similar structures to this compound exhibited IC50_{50} values in the low micromolar range against human cancer cell lines. Specifically, compounds with electron-donating groups on the phenyl ring showed enhanced activity .

CompoundCell Line TestedIC50_{50} (µM)
Compound AJurkat (leukemia)1.61 ± 1.92
Compound BA-431 (skin cancer)1.98 ± 1.22
N-(5-acetyl-4-methyl...)U251 (glioblastoma)<10

2. Structure-Activity Relationship (SAR)

The presence of specific functional groups has been shown to affect the biological activity of thiazole derivatives. For instance, the introduction of a trifluoromethyl group has been correlated with increased potency against certain cancer cell lines .

3. Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the interactions of thiazole derivatives with target proteins such as Bcl-2, which is involved in regulating apoptosis. These studies revealed that hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity .

Q & A

Q. What are the optimized synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, and how are intermediates characterized?

A two-step protocol is commonly employed: (i) condensation of 5-acetyl-4-methylthiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in pyridine or dioxane with triethylamine as a base , followed by (ii) purification via recrystallization (ethanol or DMF/ethanol mixtures). Key intermediates (e.g., 2-amino-5-acetylthiazole derivatives) are characterized using TLC for purity, FTIR for amide C=O stretching (~1650–1680 cm⁻¹), and 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., acetyl methyl protons at δ 2.4–2.6 ppm and trifluoromethyl singlet at δ 7.5–7.8 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.1–8.2 ppm) and acetyl/thiazole methyl groups. 19F^{19}F NMR confirms trifluoromethyl signals (δ -60 to -65 ppm) .
  • FTIR : Peaks at 1680–1720 cm⁻¹ (amide I band) and 1540–1560 cm⁻¹ (amide II band) validate the benzamide core .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ should match the theoretical molecular weight (C₂₁H₁₆F₃N₃O₂S: 443.09 g/mol) .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for biological testing?

Purity is verified via TLC (silica gel, ethyl acetate/hexane eluent, Rf ~0.5) and HPLC (C18 column, ≥95% peak area). Melting points (e.g., 180–185°C) should align with literature values to confirm crystallinity .

Q. What initial biological screening assays are recommended for this compound?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
  • Enzyme inhibition : Evaluate PFOR (pyruvate:ferredoxin oxidoreductase) inhibition, critical in anaerobic metabolism, via NADH oxidation assays .

Q. How does the trifluoromethyl group influence physicochemical properties?

The -CF₃ group enhances metabolic stability, lipophilicity (logP ~3.5), and bioavailability. Computational tools like Molinspiration predict improved membrane permeability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can structural modifications improve target specificity against kinases or PFOR enzymes?

  • Rational design : Replace the acetyl group with bulkier substituents (e.g., cyclopropyl) to enhance steric hindrance and selectivity for kinase ATP-binding pockets .
  • Crystallography : Use X-ray data (e.g., PDB ID 4ZUD) to map hydrogen bonds between the benzamide carbonyl and Lys89 of LCK kinase .

Q. How do intermolecular interactions in the crystal lattice affect stability and solubility?

Centrosymmetric dimers via N–H···N hydrogen bonds (2.8–3.0 Å) stabilize the crystal structure but reduce aqueous solubility. Co-crystallization with cyclodextrins or PEG derivatives can improve dissolution .

Q. What methodologies resolve contradictions in reported anticancer activity across cell lines?

  • Dose-response profiling : Test IC₅₀ values in triplicate across multiple passages to rule out clonal variability .
  • Proteomics : Use SILAC (stable isotope labeling) to identify off-target effects (e.g., ROS generation) in resistant lines like A549 .

Q. How can computational modeling predict binding modes with bacterial target enzymes?

  • Docking (AutoDock Vina) : Simulate interactions with PFOR’s thiamine pyrophosphate (TPP) cofactor. The thiazole ring may occupy the TPP-binding site, competing with substrate entry .
  • MD simulations (GROMACS) : Assess stability of hydrogen bonds (e.g., benzamide–Arg234) over 100 ns trajectories .

Q. What analytical strategies validate metabolite formation in pharmacokinetic studies?

  • LC-MS/MS : Monitor oxidative metabolites (e.g., hydroxylation at the acetyl group) using MRM transitions (m/z 443 → 285).
  • Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, quantifying CYP3A4-mediated clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.